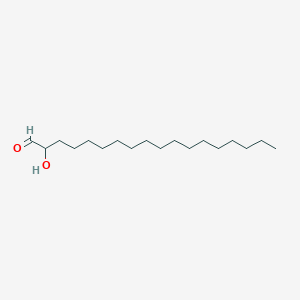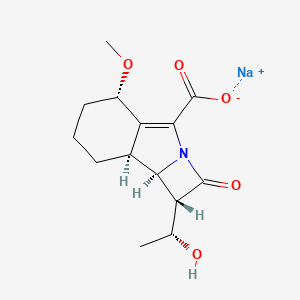
Sanfetrinem sodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sanfetrinem Sodium is the sodium salt form of sanfetrinem, an orally available tricyclic beta-lactam (trinem) antibiotic, with broad-spectrum activity against gram-positive and gram-negative bacteria. Sanfetrinem has high stability to many beta-lactamases.
Scientific Research Applications
Metabolism and Conversion
- Intestinal and Liver Metabolism in Prodrug Conversion: Sanfetrinem, a beta-lactamase-stable antibiotic, is available in ester prodrug forms to enhance oral absorption. The conversion of these prodrugs into active sanfetrinem primarily occurs in the intestinal epithelium, with the liver playing a lesser role despite its high esterase activity. This suggests the significant role of intestinal wall metabolism in drug activation (Braggio et al., 2002).
Antibacterial Activity
- In Vitro Activity Against ESBL-Producing Klebsiella Pneumoniae: Sanfetrinem's in vitro activity was tested against extended-spectrum beta-lactamase (ESBL)-producing Klebsiella pneumoniae strains. The findings indicated that it is effective against these strains, which are often resistant to many antibiotics (Wieczorek et al., 2006).
Genotoxicity Evaluation
- Carboxylesterases in Genotoxicity Assessment: Studies have shown that in vitro chromosome damage and mutations are induced in mammalian cells lacking carboxylesterase activity when exposed to Sanfetrinem cilexetil, a prodrug form. However, this genotoxic activity is not observed in vivo due to the hydrolysis of the parent molecule by carboxylesterases in the intestinal epithelium. This indicates a low genotoxic hazard to humans under therapeutic conditions (Oliver et al., 2000).
Drug Permeability and Prodrugs
- Permeability of Sanfetrinem and Its Ester Prodrugs: The permeability of Sanfetrinem and its ester prodrugs was investigated in vitro using rat intestine models. The results suggest that the morpholinoethyl esters of Sanfetrinem could be investigated further to assess bioavailability in vivo (Igličar et al., 2009).
Quantification in Human Plasma
- Quantification in Human Plasma: A high-performance liquid chromatography-tandem mass spectrometry assay for quantifying Sanfetrinem in human plasma was developed and validated. This method provides an improved lower limit of quantification compared to previous methods, facilitating accurate monitoring in clinical studies (De Nardi et al., 2001).
Chemical Reactivity and Antibiotic Action
- Molecular Modeling and Reactivity Analysis: A study on the chemical reactivity of Sanfetrinem and its derivatives found it similar to cephalosporins. The interaction pattern of Sanfetrinem was elucidated and compared with classical beta-lactams, suggesting similar behavior against certain bacterial strains (Fasoli et al., 2005).
properties
CAS RN |
141611-76-9 |
|---|---|
Product Name |
Sanfetrinem sodium |
Molecular Formula |
C14H18NNaO5 |
Molecular Weight |
303.29 g/mol |
IUPAC Name |
sodium;(1S,5S,8aS,8bR)-1-[(1R)-1-hydroxyethyl]-5-methoxy-2-oxo-5,6,7,8,8a,8b-hexahydro-1H-azeto[1,2-b]isoindole-4-carboxylate |
InChI |
InChI=1S/C14H19NO5.Na/c1-6(16)9-11-7-4-3-5-8(20-2)10(7)12(14(18)19)15(11)13(9)17;/h6-9,11,16H,3-5H2,1-2H3,(H,18,19);/q;+1/p-1/t6-,7+,8+,9-,11-;/m1./s1 |
InChI Key |
YXEMRWDSRDEZLB-KOKFPPFCSA-M |
Isomeric SMILES |
C[C@H]([C@@H]1[C@H]2[C@H]3CCC[C@@H](C3=C(N2C1=O)C(=O)[O-])OC)O.[Na+] |
SMILES |
CC(C1C2C3CCCC(C3=C(N2C1=O)C(=O)[O-])OC)O.[Na+] |
Canonical SMILES |
CC(C1C2C3CCCC(C3=C(N2C1=O)C(=O)[O-])OC)O.[Na+] |
Pictograms |
Irritant; Health Hazard |
synonyms |
4-methoxy-10-(1-hydroxyethyl)-11-oxo-1-azatricyclo(7.2.0.03,8) undec-2-enecarboxylate GV 104326 GV-104326 GV104326 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[[(3S)-3-(dimethylamino)pyrrolidin-1-yl]methyl]-N-[4-methyl-3-[(4-pyrimidin-5-ylpyrimidin-2-yl)amino]phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B1260831.png)



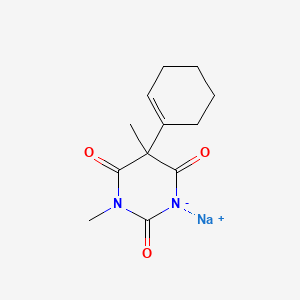
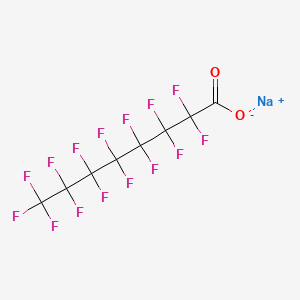
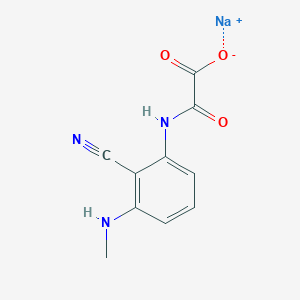
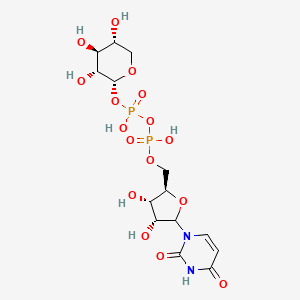
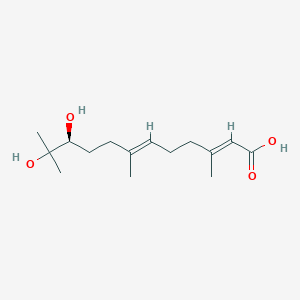
![N-[(3S,9S,11R,18S,20R,21S,24S,25S,26S)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-4-octoxybenzamide](/img/structure/B1260846.png)
